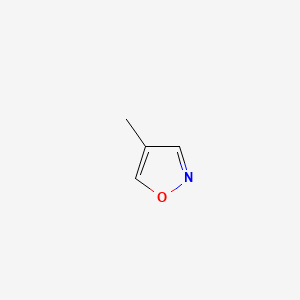

4-Methylisoxazole

Description

Properties

IUPAC Name |

4-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-5-6-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWFNFITHSPBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478611 | |

| Record name | 4-Methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6454-84-8 | |

| Record name | 4-Methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its unique electronic properties and versatile synthetic handles. As a privileged structure, it is a key component in a multitude of clinically significant molecules. This guide provides an in-depth exploration of the core physicochemical properties of a fundamental member of this class: 4-Methylisoxazole. Understanding these properties is paramount for its effective application in drug design, synthesis, and formulation. This document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and the underlying scientific principles.

Molecular and Physicochemical Overview

4-Methylisoxazole is a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions. The presence of the methyl group at the 4-position influences its electronic distribution and steric profile, which in turn dictates its reactivity and interaction with biological targets.

Table 1: Core Physicochemical Properties of 4-Methylisoxazole

| Property | Value | Source/Method |

| Molecular Formula | C₄H₅NO | - |

| Molecular Weight | 83.09 g/mol | [1] |

| Boiling Point | Data Not Available | - |

| Melting Point | Data Not Available | - |

| pKa (Predicted) | -1.68 ± 0.50 | [2] |

| Solubility | Data Not Available | - |

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Methylisoxazole. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two protons on the isoxazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the heteroatoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with distinct signals for the methyl carbon and the four carbons of the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylisoxazole will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching within the isoxazole ring, and N-O bond vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 4-Methylisoxazole. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.

Experimental Determination of Physicochemical Properties

For a research or drug development setting, the experimental determination of the physicochemical properties of 4-Methylisoxazole is crucial. The following sections provide detailed, self-validating protocols for these key experiments.

Determination of Boiling Point

The boiling point is a critical physical constant that provides an indication of the volatility of a liquid.

Protocol: Capillary Method for Boiling Point Determination

-

Sample Preparation: Place a small amount of 4-Methylisoxazole into a small test tube.

-

Capillary Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.

-

Heating: Heat the apparatus slowly and observe for the formation of a steady stream of bubbles from the open end of the capillary tube.

-

Equilibrium: Remove the heat source and allow the apparatus to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Diagram 1: Workflow for Boiling Point Determination by the Capillary Method

Caption: Workflow for Boiling Point Determination.

Determination of Melting Point

While 4-Methylisoxazole is a liquid at room temperature, this protocol is essential for characterizing solid derivatives or impurities.

Protocol: Melting Point Determination

-

Sample Preparation: Finely powder the solid sample.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating and Observation: Heat the sample slowly and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Diagram 2: Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a critical parameter in drug development, influencing absorption and bioavailability.

Protocol: Shake-Flask Method for Solubility Determination

-

Sample Preparation: Add an excess amount of 4-Methylisoxazole to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solute to settle.

-

Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved 4-Methylisoxazole using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Diagram 3: Workflow for Solubility Determination by the Shake-Flask Method

Caption: Workflow for Solubility Determination.

Determination of pKa

The pKa value is crucial for understanding the ionization state of a molecule at different pH values, which significantly impacts its biological activity and pharmacokinetic properties.

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Prepare a solution of 4-Methylisoxazole of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base, monitoring the pH with a calibrated pH meter after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve.

Diagram 4: Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination.

Safety, Handling, and Storage

Proper handling and storage of 4-Methylisoxazole are essential for laboratory safety.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4][5][6][7] Work in a well-ventilated area or a fume hood.[3][6]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6]

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 4-Methylisoxazole. While there is a notable lack of publicly available experimental data for this specific compound, the detailed protocols provided herein offer a clear path for its empirical determination. A thorough understanding and experimental validation of these properties are critical for any researcher or drug development professional seeking to utilize 4-Methylisoxazole in their work. The isoxazole scaffold continues to be a fertile ground for discovery, and a solid foundation in the physicochemical properties of its fundamental building blocks is indispensable for future innovation.

References

-

The Physico‐Chemical Properties of Isoxazole and its Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. (2021, January 1). ETH Zürich Research Collection. Retrieved January 22, 2026, from [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023, January 1). Molecules. Retrieved January 22, 2026, from [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2022, October 27). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020, May 10). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). MDPI. Retrieved January 22, 2026, from [Link]

-

Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. (2016, September 15). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Isoxazole | C3H3NO | CID 9254. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

4-METHYLISOXAZOLE 6454-84-8 wiki. (n.d.). Molbase. Retrieved January 22, 2026, from [Link]

- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.). Google Patents.

-

4-Methyl-1,2-oxazole | C4H5NO | CID 12150354. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

synthesis and characterization of 4-Methylisoxazole

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylisoxazole

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 6454-84-8), a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the interpretation of analytical data. We present a robust, classic synthetic approach and detail the full suite of modern spectroscopic techniques required for unambiguous structural elucidation and purity confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important molecule.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved pharmaceuticals such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[3][4] The isoxazole core imparts favorable physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for other functional groups. 4-Methylisoxazole, specifically, serves as a fundamental building block for the synthesis of more complex, biologically active molecules. Its targeted synthesis and rigorous characterization are therefore foundational skills for chemists in the pharmaceutical and fine chemical industries.

Synthesis of 4-Methylisoxazole: A Mechanistic Approach

While numerous methods exist for synthesizing substituted isoxazoles, the most fundamental and reliable route to the core ring system is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydroxylamine.[5][6] This approach offers a high degree of control and predictability.

The Paal-Knorr Condensation Pathway

The chosen pathway for synthesizing 4-methylisoxazole involves the reaction of hydroxylamine with a synthetic equivalent of 2-methylmalonaldehyde. The overall transformation is a cyclocondensation reaction, a variant of the Paal-Knorr synthesis for heterocycles.

The proposed reaction is as follows: 3-(dimethylamino)-2-methylacrolein + Hydroxylamine Hydrochloride → 4-Methylisoxazole

Causality Behind Reagent Selection:

-

3-(dimethylamino)-2-methylacrolein: This enamine serves as a stable and accessible synthetic equivalent of the unstable 2-methylmalonaldehyde. The enamine functionality provides a masked aldehyde group that is readily displaced by the nucleophilic hydroxylamine.

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the standard, stable source of hydroxylamine. A weak base is typically added to liberate the free hydroxylamine in situ for the reaction.

Reaction Mechanism

The reaction proceeds through a well-established, multi-step mechanism:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic β-carbon of the acrolein system, leading to the displacement of the dimethylamine leaving group.

-

Oxime Formation: The free aldehyde then reacts with the hydroxylamine moiety to form an intermediate oxime.

-

Cyclization & Dehydration: Under mildly acidic or heated conditions, the hydroxyl group of the oxime attacks the remaining carbonyl (or its enol form), initiating an intramolecular cyclization.

-

Aromatization: A final dehydration step results in the formation of the stable, aromatic 4-methylisoxazole ring.

Experimental Protocol: A Validating Workflow

This protocol is a representative procedure based on established methods for isoxazole synthesis.[7][8]

Materials & Equipment:

-

3-(dimethylamino)-2-methylacrolein

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Hydrochloric acid (2M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Short-path distillation apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (100 mL). Stir the mixture for 15 minutes at room temperature to liberate free hydroxylamine.

-

Addition of Precursor: To this stirring suspension, add 3-(dimethylamino)-2-methylacrolein (1.0 eq) dropwise over 10 minutes.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: After cooling to room temperature, remove the ethanol using a rotary evaporator. To the resulting residue, add 100 mL of water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel.

-

Washing: Separate the layers and wash the organic layer sequentially with 50 mL of 2M HCl (to remove any unreacted amines) and 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid). Finally, wash with 50 mL of brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 4-methylisoxazole by fractional distillation under atmospheric pressure to obtain a clear, colorless liquid.

The overall synthesis and purification workflow is depicted below.

Comprehensive Characterization

Unambiguous identification of the synthesized molecule is critical. A combination of spectroscopic methods provides a unique fingerprint for 4-methylisoxazole.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅NO | [2] |

| Molecular Weight | 83.09 g/mol | [2] |

| CAS Number | 6454-84-8 | [1][2] |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | ~122-124 °C (predicted) | N/A |

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for confirming the substitution pattern of the isoxazole ring. The spectrum is simple and highly diagnostic.

-

Expected Chemical Shifts (CDCl₃, 400 MHz):

-

δ ~8.3 ppm (s, 1H): This singlet corresponds to the proton at the C5 position (H-5), which is adjacent to the oxygen atom and deshielded.

-

δ ~8.1 ppm (s, 1H): This singlet is assigned to the proton at the C3 position (H-3), adjacent to the nitrogen atom.

-

δ ~2.2 ppm (s, 3H): This singlet corresponds to the three equivalent protons of the methyl group at the C4 position.

-

The absence of coupling between the ring protons confirms their separation by the substituted C4 carbon.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

-

Expected Chemical Shifts (CDCl₃, 100 MHz):

-

δ ~157 ppm: C5 carbon, adjacent to oxygen.

-

δ ~150 ppm: C3 carbon, adjacent to nitrogen.

-

δ ~110 ppm: C4 carbon, bearing the methyl group.

-

δ ~10 ppm: Methyl carbon (CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups and bond vibrations within the molecule.

-

Characteristic Absorption Bands (liquid film):

-

3140-3120 cm⁻¹: C-H stretching of the isoxazole ring protons.

-

2950-2850 cm⁻¹: C-H stretching of the methyl group.

-

~1600-1580 cm⁻¹: C=N stretching vibration.

-

~1450-1420 cm⁻¹: C=C ring stretching.

-

~1150-1130 cm⁻¹: C-O-N ring vibration.

-

These values are consistent with the general spectral data for isoxazole heterocycles.[9][10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Electron Ionization (EI-MS):

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 83 , corresponding to the molecular weight of 4-methylisoxazole.[2]

-

Key Fragmentation Pathways: Isoxazole rings are known to undergo characteristic cleavage upon electron impact.[11] A common fragmentation involves the cleavage of the weak N-O bond, which can lead to fragments such as the acylium ion [CH₃-C≡O]⁺ at m/z = 43 and other smaller fragments.

-

The relationship between the synthesis, purification, and various characterization techniques is illustrated below.

Conclusion

This guide has detailed a robust and logical framework for the synthesis and characterization of 4-methylisoxazole. By employing a classic cyclocondensation reaction, the target molecule can be produced efficiently. The subsequent application of a comprehensive suite of analytical techniques—NMR, IR, and mass spectrometry—provides an irrefutable confirmation of its chemical identity and purity. This integrated approach, which emphasizes the causality behind experimental design and the logic of data interpretation, ensures a trustworthy and reproducible scientific outcome, empowering researchers to confidently use 4-methylisoxazole as a building block for future discoveries.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from [Link]

-

Gomtsyan, A. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC, NIH. Retrieved from [Link]

- Reddy, C. R., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett.

- Gensh, R., et al. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank.

- Prajapati, A. K., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences.

- Safaei-Ghomi, J., et al. (2017). Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. Journal of the Saudi Chemical Society.

- Ghorbani-Vaghei, R., et al. (2014). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry.

- Karami, B., et al. (2013). SYNTHESIS OF 4-ARYLMETHYLENE-3-METHYLISOXAZOL-5(4H)

- Gnanasekaran, R., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances.

- Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

- Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

-

Molbase. (n.d.). 4-METHYLISOXAZOLE 6454-84-8 wiki. Retrieved from [Link]

- D'Andrea, L. D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.

- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12150354, 4-Methyl-1,2-oxazole. Retrieved from [Link]

- D'Andrea, L. D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.

- Google Patents. (n.d.). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.

-

NIST. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

Angene Chemical. (n.d.). 4-Methylisoxazole(CAS# 6454-84-8). Retrieved from [Link]

- Manikandan, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.

- Semrau, J. D., et al. (2013).

-

Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]

- McEachran, A. D., et al. (2020). In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples. Analytical and Bioanalytical Chemistry.

-

NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Methyl-1,2-oxazole | C4H5NO | CID 12150354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. isca.me [isca.me]

- 7. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 8. heteroletters.org [heteroletters.org]

- 9. scribd.com [scribd.com]

- 10. Isoxazole(288-14-2) IR Spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 4-Methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methylisoxazole and Its Spectroscopic Fingerprint

4-Methylisoxazole is a heterocyclic organic compound belonging to the isoxazole family. The isoxazole ring is a key structural motif in a wide array of pharmacologically active compounds, contributing to their unique biological activities.[1] The precise characterization of substituted isoxazoles like 4-methylisoxazole is paramount in drug discovery and development to ensure identity, purity, and for the elucidation of structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide offers an in-depth analysis of the expected spectroscopic data for 4-methylisoxazole, blending theoretical principles with practical insights to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-methylisoxazole, we can predict the following signals:

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group at the C4 position are expected to appear as a singlet in the upfield region of the spectrum.

-

Ring Protons (H3 and H5): The two protons on the isoxazole ring at positions C3 and C5 will each produce a distinct signal. Their chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms in the ring.

Predicted ¹H NMR Data for 4-Methylisoxazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.2 | Singlet |

| H3 | ~8.3 | Singlet |

| H5 | ~8.5 | Singlet |

The causality behind these predicted shifts lies in the electronic environment of each proton. The methyl protons are attached to a sp³ hybridized carbon and are relatively shielded, hence their upfield shift. The ring protons are attached to sp² hybridized carbons within an aromatic-like system and are significantly deshielded by the electronegative heteroatoms, resulting in their downfield chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For 4-methylisoxazole, four distinct signals are expected: one for the methyl carbon and three for the carbons of the isoxazole ring.

Predicted ¹³C NMR Data for 4-Methylisoxazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~10-15 |

| C4 | ~110-115 |

| C3 | ~150-155 |

| C5 | ~158-163 |

The chemical shifts of the ring carbons are in the downfield region, characteristic of carbons in a heteroaromatic system. The C3 and C5 carbons, being adjacent to the electronegative nitrogen and oxygen atoms, are the most deshielded. The C4 carbon, being further away and attached to the electron-donating methyl group, is expected to be the most shielded of the ring carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 4-methylisoxazole, the key characteristic absorptions are associated with the vibrations of the isoxazole ring and the methyl group.

Predicted IR Absorption Bands for 4-Methylisoxazole

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1600-1585 | C=N Stretch |

| 1500-1400 | C=C Stretch (in-ring) |

| 1450-1350 | -CH₃ Bend |

| 1250-1000 | C-O-N Stretch |

The C=N and C=C stretching vibrations within the isoxazole ring are characteristic and confirm the presence of the heterocyclic system.[2] The C-H stretching and bending vibrations of the methyl group and the ring protons provide further structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

For 4-methylisoxazole (C₄H₅NO), the expected molecular weight is approximately 83.09 g/mol .[3] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 83.

The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway for 4-methylisoxazole is initiated by the loss of a stable neutral molecule, such as carbon monoxide (CO) or an isocyanate species.

Predicted Fragmentation Pattern for 4-Methylisoxazole

| m/z | Possible Fragment |

| 83 | [C₄H₅NO]⁺ (Molecular Ion) |

| 55 | [M - CO]⁺ |

| 42 | [M - CH₃CN]⁺ |

| 41 | [M - C₂H₂O]⁺ |

The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity.[4]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data for 4-methylisoxazole.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-methylisoxazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid 4-methylisoxazole between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

-

ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder or the pure solvent.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a range of m/z values (e.g., 10-200) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Caption: Chemical structure of 4-methylisoxazole with atom numbering.

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Caption: Predicted electron ionization mass fragmentation pathway for 4-methylisoxazole.

References

-

PubChem. 4-Methyl-1,2-oxazole. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

-

4-METHYLISOXAZOLE 6454-84-8 wiki. Molbase. [Link]

-

Oxazole, 4,5-dihydro-2-methyl-. NIST WebBook. [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

-

Listing of 15 N (400 MHz) NMR spectral data for 4 in DMSO-d6. ResearchGate. [Link]

-

Oxazole, 4,5-dihydro-2-methyl-. NIST WebBook. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Simple Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties, including an electron-rich aromatic structure and a characteristically weak N-O bond susceptible to cleavage, make it a versatile building block for designing novel therapeutic agents.[3][4][5][6] The isoxazole ring is not merely a passive linker but an active pharmacophore that influences the physicochemical properties and biological activity of a molecule.[1][7] This structural feature is integral to numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor), the antirheumatic drug Leflunomide, and the antibiotic Sulfamethoxazole, highlighting its clinical significance.[1][8][9] This guide provides a detailed exploration of the diverse biological activities of simple substituted isoxazoles, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental workflows used to validate their therapeutic potential.

A Spectrum of Biological Activities

The isoxazole nucleus is a versatile anchor for a wide array of pharmacological activities. Strategic substitutions on the ring system allow for the fine-tuning of a compound's interaction with biological targets, leading to a broad spectrum of therapeutic effects.[3][4][10][11]

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][12]

-

Mechanism of Action: These compounds can induce apoptosis (programmed cell death), inhibit key enzymes like topoisomerase and histone deacetylases (HDACs), and disrupt tubulin polymerization, which is critical for cell division.[12] For example, certain isoxazole-containing molecules have been shown to arrest the cell cycle, preventing cancer cells from progressing through the division phases.[12]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents are critical for cytotoxic efficacy. For instance, in a series of 3,5-disubstituted isoxazoles, substitutions with methyl, methoxy, or chloride on a phenyl ring attached to the core were found to enhance activity against U87 glioblastoma cells.[6] Similarly, isoxazole chalcone derivatives showed potent activity against prostate cancer cells, with electron-donating groups like methoxy on the benzene ring enhancing anticancer effects.[5][6]

Antimicrobial and Antifungal Activity

The isoxazole scaffold is a cornerstone of several clinically used antibiotics and continues to be a source of new antimicrobial leads.[13]

-

Mechanism of Action: Isoxazole-based antimicrobials, like sulfamethoxazole, typically function by inhibiting essential metabolic pathways in bacteria, such as folic acid synthesis. Their activity can be either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).[4]

-

Structure-Activity Relationship (SAR): The antibacterial potency of isoxazole derivatives is highly dependent on the substitution pattern. Studies have shown that the presence of electron-withdrawing groups like nitro and chloro at the C-3 position phenyl ring, and electron-donating groups like methoxy and dimethylamino at the C-5 position phenyl ring, can significantly enhance antibacterial activity against both Gram-positive and Gram-negative microorganisms.[1]

Anti-inflammatory Activity

Isoxazoles are well-established as potent anti-inflammatory agents, most notably through their role as selective cyclooxygenase-2 (COX-2) inhibitors.[4]

-

Mechanism of Action: COX-2 is an enzyme that mediates inflammatory pathways. By selectively inhibiting this enzyme, isoxazole-containing drugs like Valdecoxib can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][9]

-

Structure-Activity Relationship (SAR): The specific arrangement of substituents around the isoxazole ring is crucial for selective COX-2 inhibition. The design often involves placing specific aryl groups at the 3 and 5 positions of the ring to fit into the active site of the COX-2 enzyme.

Neuroprotective and CNS Activity

The isoxazole moiety is also found in compounds targeting the central nervous system (CNS), including treatments for epilepsy and neurodegenerative diseases.[10][11]

-

Mechanism of Action: Some isoxazole derivatives act as agonists or antagonists for specific neurotransmitter receptors. For example, the structure of some neuroprotective isoxazoles mimics that of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), allowing them to interact with AMPA receptors, which are crucial for synaptic transmission.[9]

Investigational Workflow for Bioactivity Assessment

A systematic approach is required to identify and validate the biological activity of novel substituted isoxazoles. This workflow integrates chemical synthesis with a cascade of biological assays.

Caption: General workflow for the discovery and validation of bioactive isoxazole derivatives.

Structure-Activity Relationship (SAR): A Quantitative View

The core principle in developing active isoxazole compounds is understanding how structural modifications impact biological function.[7] This is systematically achieved by synthesizing a library of related compounds and comparing their activity.

Causality in SAR: The choice of substituents is deliberate. Electron-withdrawing groups (e.g., -NO₂, -Cl) can alter the electron density of the isoxazole ring, affecting its ability to form hydrogen bonds or engage in π–π stacking with a protein target.[2] Conversely, bulky hydrophobic groups may enhance binding to a greasy pocket within an enzyme's active site.

The data below is a representative summary illustrating how simple substitutions can dramatically alter anticancer activity.

| Compound ID | Isoxazole Core | R1 Substituent (at C3) | R2 Substituent (at C5) | Anticancer Activity (IC₅₀ in µM) |

| ISO-01 | 3,5-disubstituted | Phenyl | 4-Methoxyphenyl | 1.06[6] |

| ISO-02 | 3,5-disubstituted | Phenyl | 4-Chlorophenyl | 5.3 |

| ISO-03 | 3,5-disubstituted | 4-Nitrophenyl | Phenyl | 2.8 |

| ISO-04 | 3,5-disubstituted | Phenyl | Methyl | 15.2 |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

Trustworthy data is built on robust, well-controlled experimental protocols. The following are foundational assays for evaluating the biological activity of new isoxazole derivatives.

Protocol 1: Anticancer Activity Assessment (MTT Assay)

This protocol determines the cytotoxic (cell-killing) effect of a compound on a cancer cell line.

-

Principle & Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Active mitochondria in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of purple formazan is directly proportional to the number of viable cells. A potent anticancer compound will result in fewer viable cells and thus less purple color.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test isoxazole compounds (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add media containing the test compounds.

-

Controls (Self-Validation):

-

Negative Control: Wells with cells treated only with the vehicle (e.g., 0.1% DMSO) used to dissolve the compounds. This represents 100% cell viability.

-

Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

Blank Control: Wells with media but no cells, to measure background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will convert MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control and plot a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Antibacterial Activity Assessment (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

-

Principle & Causality: The broth microdilution method exposes a standardized number of bacteria to serial dilutions of a test compound. Bacterial growth is indicated by turbidity (cloudiness) in the broth. The MIC is the lowest concentration where the broth remains clear.

-

Methodology:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the isoxazole compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compounds.

-

Controls (Self-Validation):

-

Negative Control (Growth Control): A well containing only the growth medium and bacteria (no compound). This well should become turbid.

-

Positive Control: A well containing bacteria and a known antibiotic (e.g., Ciprofloxacin). Growth should be inhibited.

-

Sterility Control: A well containing only the sterile growth medium. This well should remain clear.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no turbidity is observed.

-

Mechanism of Action: COX-2 Inhibition Pathway

Understanding the specific molecular target is crucial for rational drug design. Many anti-inflammatory isoxazoles function by inhibiting the COX-2 enzyme, which is a key player in the arachidonic acid pathway leading to the production of pro-inflammatory prostaglandins.

Caption: Simplified pathway of COX-2 inhibition by isoxazole-based anti-inflammatory drugs.

Conclusion and Future Perspectives

Simple substituted isoxazoles are a remarkably versatile class of compounds with a broad range of proven and potential therapeutic applications.[10][11] Their synthetic tractability allows for extensive structural modifications, enabling chemists to perform detailed SAR studies and optimize compounds for potency, selectivity, and favorable pharmacokinetic properties.[3][4] Future trends in isoxazole-based drug discovery will likely focus on developing multi-targeted therapies and personalized medicine approaches.[10][11] As our understanding of complex diseases deepens, the isoxazole scaffold will undoubtedly remain a valuable and enduring framework in the quest for novel and more effective medicines.[10][11]

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. Journal of Heterocyclic Chemistry.

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Applicable Chemistry.

- Advances in isoxazole chemistry and their role in drug discovery.

- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.

- A review of isoxazole biological activity and present synthetic techniques.

- Advances in isoxazole chemistry and their role in drug discovery.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.

- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv

- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.

- Biologically-active isoxazole-based drug molecules.

- A review of isoxazole biological activity and present synthetic techniques.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Structure–activity relationship of isoxazole derivatives.

- A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE. European Journal of Pharmaceutical and Medical Research.

- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpca.org [ijpca.org]

- 9. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijcrt.org [ijcrt.org]

Core Topic: 4-Methylisoxazole Solubility and Stability Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 4-Methylisoxazole in Preclinical Development

4-Methylisoxazole is a five-membered heterocyclic compound featuring a nitrogen and an oxygen atom adjacent to one another. As a structural motif, the isoxazole ring is of significant interest in medicinal chemistry, appearing in a range of FDA-approved drugs and clinical candidates.[1][2] Its utility stems from its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and contribute to the overall physicochemical profile of a molecule, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Despite its prevalence as a building block, detailed public data on the fundamental properties of the parent 4-Methylisoxazole scaffold is surprisingly scarce. This guide addresses this critical knowledge gap. For professionals in drug development, a comprehensive understanding of a core scaffold's solubility and stability is not merely academic; it is the foundation upon which successful drug design, formulation, and regulatory approval are built. A poorly soluble compound presents immense challenges in achieving therapeutic bioavailability, while an unstable molecule can lead to loss of efficacy and the generation of potentially toxic degradants.

This document provides a robust framework for evaluating the solubility and stability of 4-Methylisoxazole. It moves beyond a simple recitation of facts to explain the causality behind experimental design, offering self-validating protocols that ensure data integrity. Where specific experimental data for 4-Methylisoxazole is not publicly available, we will infer likely behavior based on the known chemistry of the isoxazole ring and provide detailed methodologies for researchers to generate this crucial data in their own laboratories.

Section 1: Physicochemical Profile of 4-Methylisoxazole

A molecule's inherent physicochemical properties are the primary determinants of its solubility and stability. Based on computational models and data for the core structure, we can establish a baseline profile.

| Property | Value | Data Source |

| Molecular Formula | C₄H₅NO | PubChem[4] |

| Molecular Weight | 83.09 g/mol | PubChem[4] |

| XLogP3-AA (LogP) | 0.7 | PubChem (Computed)[4] |

| Hydrogen Bond Donors | 0 | PubChem (Computed)[4] |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[4] |

The computed LogP value of 0.7 suggests that 4-Methylisoxazole is a relatively polar molecule, which would predict some degree of aqueous solubility. The presence of two hydrogen bond acceptors (the ring nitrogen and oxygen) further supports its potential to interact with polar protic solvents like water.

Section 2: Solubility Assessment Framework

Solubility is a critical attribute that dictates a drug candidate's dissolution rate and subsequent absorption. The goal of this section is to provide a comprehensive protocol for determining the thermodynamic solubility of 4-Methylisoxazole across a range of pharmaceutically relevant solvents.

The "Why": Rationale for Solvent Selection

The choice of solvents is not arbitrary. It is a strategic decision designed to probe the molecule's behavior in environments it will encounter during synthesis, formulation, and physiological transit.

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): These are selected to mimic physiological conditions, from the acidic environment of the stomach to the near-neutral pH of blood plasma and the slightly alkaline conditions of the upper intestine.

-

Organic Solvents (Methanol, Ethanol, Acetonitrile, DMSO): These are commonly used during synthesis, purification, and the preparation of stock solutions for biological assays. Understanding solubility in these solvents is crucial for practical laboratory handling and process development.

-

Biorelevant Media (FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids provide a more accurate prediction of in vivo solubility by incorporating bile salts and phospholipids, which can significantly enhance the solubility of lipophilic compounds.

Experimental Workflow: Thermodynamic Solubility Determination

The following protocol is designed as a self-validating system for generating reliable solubility data.

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methyl-1,2-oxazole | C4H5NO | CID 12150354 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-Methylisoxazole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the isoxazole scaffold stands as a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1] 4-Methylisoxazole, a key derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical agents. Understanding its three-dimensional structure, electronic properties, and vibrational behavior at a quantum level is paramount for rational drug design and the prediction of its interactions with biological targets.

This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-Methylisoxazole. Moving beyond a simple recitation of steps, this document elucidates the why behind the how, offering insights grounded in years of computational practice. The methodologies detailed herein are designed to be self-validating, ensuring the scientific rigor demanded in research and development environments.

I. The Strategic Imperative for In Silico Analysis

Quantum chemical calculations offer a powerful lens through which to examine molecular properties that are often difficult or costly to determine experimentally. For a molecule like 4-Methylisoxazole, these computational techniques allow us to:

-

Determine the most stable three-dimensional conformation: This is fundamental to understanding how the molecule will fit into a protein's binding pocket.

-

Elucidate its electronic structure: Properties such as the distribution of electron density and the energies of frontier molecular orbitals are critical for predicting reactivity and intermolecular interactions.

-

Simulate its vibrational spectra (Infrared and Raman): This not only aids in the experimental characterization of the molecule but also provides insights into the strength and nature of its chemical bonds.

By leveraging these computational tools, researchers can accelerate the drug discovery process, enabling the screening of virtual libraries and the optimization of lead compounds with greater efficiency and precision.

II. Methodological Deep Dive: A Validated Protocol

The following protocol outlines a robust and widely accepted approach for the quantum chemical analysis of 4-Methylisoxazole, centered on Density Functional Theory (DFT).

Core Philosophy: The Synergy of Functionals and Basis Sets

The accuracy of any DFT calculation is fundamentally dependent on the choice of the functional and the basis set.

-

The Functional: The functional is an approximation of the exchange-correlation energy, which accounts for the complex interactions between electrons. For organic molecules such as 4-Methylisoxazole, the B3LYP hybrid functional has consistently demonstrated a favorable balance of accuracy and computational efficiency.[2]

-

The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[3] The Pople-style 6-311++G(d,p) basis set is a prudent choice for this application. The "6-311" indicates a triple-zeta valence description, providing flexibility for the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are crucial for describing lone pairs and non-covalent interactions. The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron density.[4]

This combination, B3LYP/6-311++G(d,p), represents a well-established level of theory for obtaining reliable geometries and vibrational frequencies for molecules of this nature.[5]

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a detailed procedure for the quantum chemical analysis of 4-Methylisoxazole.

Caption: A streamlined workflow for the quantum chemical analysis of 4-Methylisoxazole.

-

Input Structure Generation:

-

Construct an initial 3D structure of 4-Methylisoxazole using molecular modeling software such as Avogadro or GaussView. Ensure reasonable bond lengths and angles based on standard values for similar chemical fragments.

-

-

Geometry Optimization:

-

Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation.

-

Self-Validation: Upon completion, it is imperative to confirm that the optimization has converged to a true energy minimum. This is verified by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies in the output confirms a stable structure.

-

-

Vibrational Frequency Analysis:

-

The frequency calculation not only validates the optimized geometry but also provides the theoretical infrared (IR) and Raman spectra.

-

The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.

-

The vibrational modes associated with each frequency should be visualized and assigned to specific bond stretches, bends, and torsions within the molecule.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[6] The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and electronic excitation properties.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This is invaluable for predicting non-covalent interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized orbitals. It can reveal details about hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

-

III. Anticipated Results and Interpretation

Based on the proposed computational protocol, we can anticipate the following key findings for 4-Methylisoxazole:

Optimized Molecular Geometry

The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles for the most stable conformation of 4-Methylisoxazole. It is expected that the isoxazole ring will be planar, with the methyl group's hydrogen atoms adopting a staggered conformation relative to the ring.

| Parameter | Expected Value (Å or °) |

| Bond Lengths (Å) | |

| O1-N2 | ~1.41 |

| N2-C3 | ~1.31 |

| C3-C4 | ~1.42 |

| C4-C5 | ~1.35 |

| C5-O1 | ~1.36 |

| C4-C(methyl) | ~1.50 |

| **Bond Angles (°) ** | |

| C5-O1-N2 | ~105 |

| O1-N2-C3 | ~111 |

| N2-C3-C4 | ~110 |

| C3-C4-C5 | ~104 |

| C4-C5-O1 | ~110 |

Note: These are approximate values based on known isoxazole structures. The calculated values should be compared with experimental data from microwave spectroscopy or X-ray crystallography of related compounds for validation.[7]

Vibrational Spectra

The calculated vibrational frequencies will provide a theoretical IR and Raman spectrum. Key vibrational modes to analyze include:

-

C-H stretching vibrations of the methyl group and the isoxazole ring (typically in the 2900-3100 cm⁻¹ region).

-

C=N and C=C stretching vibrations within the isoxazole ring (around 1500-1650 cm⁻¹).

-

Ring breathing modes and other skeletal vibrations at lower frequencies.

A comparison of the calculated spectrum with an experimental spectrum of 4-Methylisoxazole would provide strong validation of the computational model.

Caption: The molecular structure of 4-Methylisoxazole with atom numbering.

Electronic Properties

The HOMO and LUMO analysis will reveal the regions of the molecule most involved in electron donation and acceptance, respectively. For 4-Methylisoxazole, the HOMO is expected to be localized primarily on the isoxazole ring, while the LUMO will also be distributed across the ring system. The MEP map will likely show a region of negative potential around the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors.

| Property | Expected Outcome | Significance |

| HOMO-LUMO Gap | A significant energy gap | Indicates good chemical stability. |

| MEP | Negative potential near N and O atoms | Predicts sites for electrophilic attack and hydrogen bonding. |

| NBO Charges | Negative charges on N and O | Confirms the electronegativity of these atoms and their role in polarity. |

IV. Conclusion: From Data to Discovery

The quantum chemical calculations detailed in this guide provide a robust framework for elucidating the fundamental properties of 4-Methylisoxazole. By systematically applying these methods, researchers can gain a deeper understanding of its structure, reactivity, and spectroscopic signatures. This knowledge is not merely academic; it is a critical component of modern, structure-based drug design. The insights gleaned from these in silico studies can guide synthetic efforts, rationalize observed biological activities, and ultimately, accelerate the journey from a promising molecule to a life-saving therapeutic.

V. References

-

Abdul Manan, M. A. F., Cordes, D. B., Slawin, A. M. Z. & O' (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 8), 799-802. [Link]

-

Synthesis, DFT Computations, Molecular Docking Studies and Anticancer Activity of 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. (2011). SciSpace. Retrieved January 22, 2026, from [Link]

-

Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]

-

5-Methylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

In silico anticancer activity of isoxazolidine and isoxazolines derivatives. (2024). Universidad Autónoma de Madrid. Retrieved January 22, 2026, from [Link]

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). IUCr. Retrieved January 22, 2026, from [Link]

-

Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

4-Methyl-1,2-oxazole. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Computational Vibrational Spectroscopy. (2022). CHIMIA. Retrieved January 22, 2026, from [Link]

-

Basis Sets Used in Molecular Orbital Calculations. (n.d.). SourceForge. Retrieved January 22, 2026, from [Link]

-

Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. (2013). PubMed. Retrieved January 22, 2026, from [Link]

-

Computational Vibrational Spectroscopy. (2022). PubMed. Retrieved January 22, 2026, from [Link]

-

Isoxazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

-

Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. (n.d.). SciRP.org. Retrieved January 22, 2026, from [Link]

-

FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). IRJEdT. Retrieved January 22, 2026, from [Link]

-

8.1 Introduction to Basis Sets. (n.d.). Q-Chem. Retrieved January 22, 2026, from [Link]

-

Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. (n.d.). Surface Science Western. Retrieved January 22, 2026, from [Link]

-

Computational Vibrational Spectroscopy. (n.d.). CORE. Retrieved January 22, 2026, from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Crystallization and preliminary X-ray diffraction analysis of the MIF4G domain of DAP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoxazole(288-14-2) IR Spectrum [chemicalbook.com]

- 6. wwPDB: pdb_00004xmo [wwpdb.org]

- 7. pubs.acs.org [pubs.acs.org]

The Isoxazole Core: A Foundation for Drug Design

An In-Depth Technical Guide to Tautomerism in 4-Methylisoxazole Derivatives

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its role in numerous therapeutic agents. However, the dynamic nature of its structure, particularly the potential for tautomerism, is a critical and often overlooked aspect that can profoundly influence molecular properties, receptor interactions, and metabolic stability. This guide provides a detailed examination of prototropic tautomerism in 4-methylisoxazole derivatives. We will explore the structural landscape of potential tautomers, delve into the physicochemical factors governing their equilibrium, and present validated experimental and computational protocols for their characterization. By synthesizing established principles of azole chemistry with field-proven methodologies, this document serves as a comprehensive resource for researchers aiming to understand, predict, and control tautomeric behavior in drug discovery programs centered on this important heterocyclic core.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a wide array of marketed drugs, from antibiotics like cloxacillin to COX-2 inhibitors such as valdecoxib. The substitution pattern on the isoxazole ring allows for precise tuning of a molecule's steric and electronic profile, making it an attractive building block for lead optimization.

Understanding Prototropic Tautomerism

Tautomerism is the dynamic equilibrium between two or more interconverting structural isomers, most commonly involving the migration of a proton[1][2]. This is not to be confused with resonance, as tautomers are distinct chemical species with different atom connectivity that can, in principle, be isolated. In heteroaromatic systems, this phenomenon, known as prototropic tautomerism, can significantly alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby impacting its biological activity and pharmacokinetic properties[3][4]. The interconversion is often rapid on the human timescale but can be slow enough on the NMR timescale to allow for the observation of distinct species[5].

The Tautomeric Landscape of 4-Methylisoxazole Derivatives

For a generic 3,5-disubstituted-4-methylisoxazole, the introduction of the 4-methyl group creates a key site for prototropic tautomerism that is distinct from other substitution patterns. The acidic protons on the methyl group can participate in a tautomeric equilibrium with the basic ring nitrogen.

The Canonical and Methylene Tautomers

The primary tautomeric equilibrium in 4-methylisoxazole derivatives involves the migration of a proton from the 4-methyl group to the ring nitrogen (N2), resulting in a 4-methylene-4,5-dihydroisoxazole (also known as a methyleneisoxazoline).

-

4-Methylisoxazole Form (The "CH" Tautomer): This is the canonical, aromatic form typically drawn in literature. The proton resides on the exocyclic methyl group.

-

4-Methyleneisoxazoline Form (The "NH" Tautomer): This is a non-aromatic tautomer where the proton has migrated to the ring nitrogen, creating an exocyclic double bond.

While other tautomeric forms might be envisaged (e.g., involving substituents at the 3 or 5 positions if they contain labile protons), the CH/NH equilibrium is the most fundamental and unique to the 4-methyl scaffold. Computational studies on bioisosteric isoxazolones have shown that such C-H tautomers can be the most stable and energetically favored form in the equilibrium[6].

Caption: Prototropic equilibrium in 4-methylisoxazole derivatives.

Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium (Keq) is not static; it is highly sensitive to a combination of intrinsic structural factors and the external environment. Understanding these factors is crucial for predicting and controlling which tautomer will predominate.

-

Substituent Effects: The electronic nature of substituents at the C3 and C5 positions plays a critical role. Electron-withdrawing groups can increase the acidity of the 4-methyl protons, potentially favoring the NH tautomer. Conversely, electron-donating groups may stabilize the aromatic CH form. This principle is well-established in other azole systems[7].

-

Solvent Polarity: The solvent environment has a profound impact. Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding. In many cases, the NH tautomer, with its imine-like character and exposed N-H group, is more polar than the CH tautomer and is therefore favored in solvents like DMSO or water. Conversely, non-polar solvents like chloroform or benzene may favor the less polar, aromatic CH form[1][8].

-

pH and Ionization: The ionization state of the molecule can lock it into a specific form. Under acidic conditions, protonation will occur on the most basic site, while under basic conditions, deprotonation of the most acidic proton will generate an anion, both of which can shift the neutral equilibrium.

-

Temperature: The interconversion between tautomers is a thermodynamic process. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of the equilibrium, providing deeper insight into the enthalpic and entropic driving forces[5].

Experimental Characterization: A Validated Approach

Determining the presence and ratio of tautomers requires robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for studying tautomeric equilibria in solution[4].

Protocol: Quantitative ¹H NMR Spectroscopy for Tautomer Analysis

This protocol provides a self-validating workflow for determining the tautomeric ratio. The key is to identify distinct, non-overlapping signals for each tautomer and use their integration values to calculate the population.

1. Sample Preparation:

- Rationale: To ensure equilibrium is reached and to minimize intermolecular interactions that could bias the result.

- Steps:

- Accurately weigh the 4-methylisoxazole derivative.

- Prepare a dilute solution (~1-5 mM) in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) directly in a high-quality 5 mm NMR tube.

- Allow the solution to equilibrate for at least 60 minutes at a constant temperature before analysis. For some systems, equilibration can take hours[9].

2. Data Acquisition:

- Rationale: To obtain a high-quality spectrum with accurate integrals for quantification.

- Steps:

- Acquire a standard ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz recommended).

- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. This is critical for accurate quantification. A typical starting value is 10-20 seconds.

- Acquire the spectrum at a controlled temperature (e.g., 298 K).

3. Data Processing and Analysis:

- Rationale: To accurately measure the relative populations of the tautomers.

- Steps:

- Process the spectrum with minimal baseline correction and phasing errors.